4-Chloro-3-phenyl-1,2-thiazol-5-amine
CAS No.:
Cat. No.: VC13060314
Molecular Formula: C9H7ClN2S
Molecular Weight: 210.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7ClN2S |
|---|---|
| Molecular Weight | 210.68 g/mol |
| IUPAC Name | 4-chloro-3-phenyl-1,2-thiazol-5-amine |
| Standard InChI | InChI=1S/C9H7ClN2S/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,11H2 |
| Standard InChI Key | FHILRAVKYKFQEB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NSC(=C2Cl)N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NSC(=C2Cl)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-Chloro-3-phenyl-1,2-thiazol-5-amine (IUPAC name: 5-amino-4-chloro-3-phenyl-1,3-thiazole) belongs to the thiazole family, a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Its molecular formula is C₉H₆ClN₂S, with a molecular weight of 224.68 g/mol. The compound’s structure is defined by:
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A chlorine atom at position 4 of the thiazole ring, contributing to electronic modulation and steric effects.
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A phenyl group at position 3, enhancing lipophilicity and potential π-π interactions in biological systems.
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An amine group at position 5, enabling hydrogen bonding and participation in nucleophilic reactions.
While no CAS number is explicitly reported for this compound in the provided sources, structurally related analogs, such as 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine (CAS 82632-77-7), highlight the prevalence of chloro-phenyl-thiazole motifs in medicinal chemistry .
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of 4-chloro-3-phenyl-1,2-thiazol-5-amine can be inferred from methods used for analogous thiazole derivatives. A plausible route involves:
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Hantzsch Thiazole Synthesis: Condensation of a α-chloro ketone (e.g., 4-chloro-3-phenyl-2-butanone) with a thioamide precursor under acidic conditions to form the thiazole core .
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Post-Synthetic Modifications: Chlorination at position 4 using reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS), followed by amination at position 5 via nucleophilic substitution .
Key challenges include regioselective functionalization and purification, as evidenced by the low yields (5–48%) observed in similar fluorination and sulfonation reactions of thiazole derivatives .
Spectroscopic Characterization
Hypothetical spectral data for the compound, based on analogs , would include:
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¹H NMR: Aromatic protons from the phenyl group (δ 7.2–7.5 ppm), NH₂ protons (δ 5.8–6.2 ppm), and thiazole ring protons (δ 8.1–8.3 ppm).
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¹³C NMR: Resonances for the thiazole carbons (C-2: ~155 ppm, C-4: ~125 ppm), phenyl carbons (~128–135 ppm), and the chloro-substituted carbon (~115 ppm).
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MS (ESI+): A molecular ion peak at m/z 225 [M+H]⁺.
Physicochemical Properties
Stability and Solubility
Thiazole derivatives exhibit moderate stability under ambient conditions but may degrade under strong acidic or basic environments. The chloro and phenyl groups enhance lipophilicity, suggesting:
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LogP: Estimated ~2.5–3.0 (comparable to 4-(4-chlorophenyl)-5-methylthiazol-2-amine, LogP = 2.8 ).
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Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in organic solvents like DMSO or ethanol.
Comparative Analysis of Analogous Compounds
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